Thromboxane B2-biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

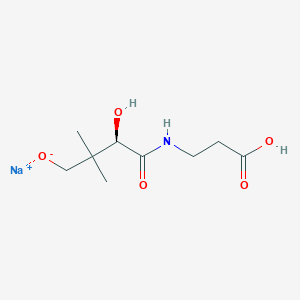

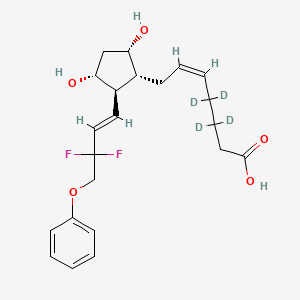

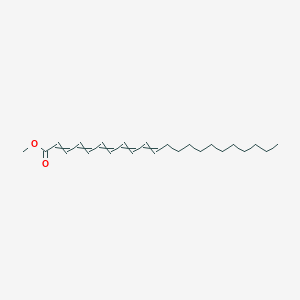

Thromboxane B2-biotin is a conjugate of thromboxane B2 and biotin. Thromboxane B2 is a stable but inactive breakdown product of the chemically unstable thromboxane A2, which is a powerful platelet aggregating agent and vasoconstrictor . Biotin, also known as vitamin B7, is a water-soluble vitamin that is essential for various metabolic processes. The conjugation of thromboxane B2 with biotin allows for the specific detection and quantification of thromboxane B2 in various biological samples using biotin-avidin based assays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thromboxane B2-biotin typically involves the conjugation of thromboxane B2 with biotin through a linker. The process generally includes the activation of the carboxyl group of thromboxane B2, followed by its reaction with an amine group on biotin. Common reagents used in this process include carbodiimides for activation and N-hydroxysuccinimide for stabilization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography to separate the desired product from impurities.

Types of Reactions:

Oxidation: Thromboxane B2 can undergo oxidation reactions, although it is more stable compared to thromboxane A2.

Reduction: Reduction reactions are less common for thromboxane B2 due to its stable structure.

Substitution: Thromboxane B2 can participate in substitution reactions, particularly when conjugated with other molecules like biotin.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Carbodiimides and N-hydroxysuccinimide are commonly used for conjugation reactions.

Major Products: The major product of the conjugation reaction is this compound, which can be used for various analytical applications.

Aplicaciones Científicas De Investigación

Thromboxane B2-biotin is widely used in scientific research due to its ability to facilitate the detection and quantification of thromboxane B2. Some of its applications include:

Chemistry: Used in analytical chemistry for the detection of thromboxane B2 in complex mixtures.

Biology: Employed in studies involving platelet function and cardiovascular research.

Medicine: Utilized in clinical studies to monitor thromboxane B2 levels in patients undergoing antiplatelet therapy.

Industry: Applied in the development of diagnostic kits for the measurement of thromboxane B2 in biological samples.

Mecanismo De Acción

The mechanism of action of thromboxane B2-biotin involves its binding to avidin or streptavidin, which are proteins with a high affinity for biotin. This binding allows for the specific detection of thromboxane B2 in various assays. The molecular targets of thromboxane B2 include platelet receptors, where it exerts its effects by promoting platelet aggregation and vasoconstriction.

Comparación Con Compuestos Similares

Thromboxane A2: The precursor to thromboxane B2, which is highly unstable and has a short half-life.

Prostaglandin E2: Another eicosanoid involved in inflammation and vasodilation.

Leukotriene B4: A lipid mediator involved in inflammation and immune responses.

Uniqueness: Thromboxane B2-biotin is unique due to its stability and the ability to be easily detected using biotin-avidin based assays. This makes it a valuable tool in research and clinical diagnostics, providing specific and sensitive measurements of thromboxane B2 levels.

Propiedades

Fórmula molecular |

C35H60N4O7S |

|---|---|

Peso molecular |

680.9 g/mol |

Nombre IUPAC |

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]hept-5-enamide |

InChI |

InChI=1S/C35H60N4O7S/c1-2-3-7-14-25(40)19-20-29-26(28(41)23-33(44)46-29)15-8-4-5-9-17-31(42)36-21-12-6-13-22-37-32(43)18-11-10-16-30-34-27(24-47-30)38-35(45)39-34/h4,8,19-20,25-30,33-34,40-41,44H,2-3,5-7,9-18,21-24H2,1H3,(H,36,42)(H,37,43)(H2,38,39,45) |

Clave InChI |

HUDAMYXUDLGXNK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)

![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)